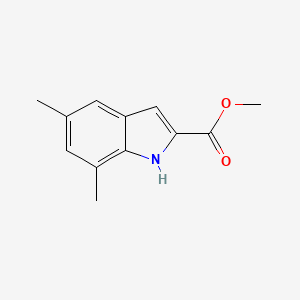

methyl 5,7-dimethyl-1H-indole-2-carboxylate

Übersicht

Beschreibung

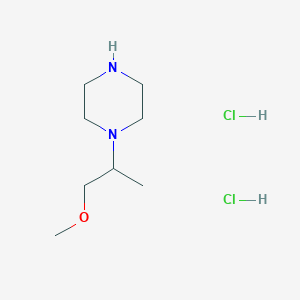

“Methyl 5,7-dimethyl-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 1158249-28-5 . It has a molecular weight of 203.24 . The IUPAC name for this compound is methyl 5,7-dimethyl-1H-indole-2-carboxylate .

Molecular Structure Analysis

The InChI code for “methyl 5,7-dimethyl-1H-indole-2-carboxylate” is 1S/C12H13NO2/c1-7-4-8 (2)11-9 (5-7)6-10 (13-11)12 (14)15-3/h4-6,13H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 5,7-dimethyl-1H-indole-2-carboxylate” include a molecular weight of 203.24 . More specific properties such as melting point, boiling point, and density are not available in the current data.Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Research

- Indole derivatives are biologically active compounds used for the treatment of various disorders in the human body .

- They have attracted increasing attention in recent years due to their role in cell biology .

- They show various biologically vital properties and are used in the treatment of cancer cells, microbes, etc .

- The methods of application or experimental procedures vary widely depending on the specific use case and are often proprietary information of pharmaceutical companies .

- The outcomes of these applications are usually measured in terms of their efficacy in treating the targeted disorders .

-

Synthesis of Alkaloids

-

Agricultural Research

- Indoles play a crucial role in controlling intestinal barrier efficacy and can either decrease the early immune response to bacterial elicitors or trigger induced systemic resistance .

- The methods of application or experimental procedures involve the use of indoles in various agricultural practices .

- The outcomes of these applications are usually measured in terms of their impact on crop yield and resistance to pests .

-

Biosynthesis of Inhibitors of Protein Kinases

-

Preparation of Diphenylsulfonium Ylides

-

Synthesis of Indirubin Derivatives

-

Inhibitor of Botulinum Neurotoxin

-

ITK Inhibitors

-

Antibacterial Agents

-

CB2 Cannabinoid Receptor Ligands

-

Inhibitors of Hepatitis C Virus NS5B Polymerase

-

Inhibitors with Histamine H1-Blocking Activity

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 5,7-dimethyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-4-8(2)11-9(5-7)6-10(13-11)12(14)15-3/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXOKIHPWIJXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(N2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5,7-dimethyl-1H-indole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B1424874.png)

![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1424878.png)

![2-chloro-N-[(3-propoxyphenyl)methyl]acetamide](/img/structure/B1424879.png)

![2-{[(3-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1424886.png)

![4-methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B1424890.png)

![1-Methyl-4-[(piperazin-1-yl)carbonyl]piperazine dihydrochloride](/img/structure/B1424891.png)

![4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1424893.png)